molecular formula C15H12ClF3N4O2 B11214609 Ethyl 7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11214609
M. Wt: 372.73 g/mol
InChI Key: VLWACIIAIILERZ-UHFFFAOYSA-N
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Description

ETHYL 7-(4-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-(4-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step might involve a substitution reaction using a chlorophenyl halide.

    Addition of the trifluoromethyl group: This can be done using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-(4-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Agriculture: The compound could be used in the synthesis of agrochemicals such as herbicides or fungicides.

    Materials Science: It might be utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of ETHYL 7-(4-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 7-(4-BROMOPHENYL)-5-(TRIFLUOROMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
  • ETHYL 7-(4-METHOXYPHENYL)-5-(TRIFLUOROMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 7-(4-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the chlorophenyl and trifluoromethyl groups can enhance its stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

Properties

Molecular Formula

C15H12ClF3N4O2

Molecular Weight

372.73 g/mol

IUPAC Name

ethyl 7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H12ClF3N4O2/c1-2-25-13(24)10-11(8-3-5-9(16)6-4-8)23-14(20-7-21-23)22-12(10)15(17,18)19/h3-7,11H,2H2,1H3,(H,20,21,22)

InChI Key

VLWACIIAIILERZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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